(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride
Description
(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is a chiral β-amino acid derivative with a 4-nitrophenyl substituent at the β-position. This compound is widely used in pharmaceutical research, particularly in peptide synthesis and as a building block for bioactive molecules. Its molecular formula is C₁₀H₁₃ClN₂O₄, with a molecular weight of 260.67 g/mol . The (S)-configuration is critical for its stereospecific interactions in biological systems. The compound is typically provided at 95–97% purity and exhibits hazards including skin/eye irritation and respiratory toxicity (H302, H315, H319, H335) .
Properties
IUPAC Name |
(3S)-3-amino-4-(4-nitrophenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4.ClH/c11-8(6-10(13)14)5-7-1-3-9(4-2-7)12(15)16;/h1-4,8H,5-6,11H2,(H,13,14);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIIXVVGUXXORP-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CC(=O)O)N)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375838 | |
| Record name | (3S)-3-Amino-4-(4-nitrophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270062-87-8 | |
| Record name | (3S)-3-Amino-4-(4-nitrophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Schiff Base Formation
The initial step involves condensing 4-nitrobenzaldehyde with (S)-alanine to form a Schiff base intermediate.
Procedure :
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Reaction conditions : Ethanol or methanol as solvent, reflux at 60–80°C for 4–6 hours.
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Catalyst : Glacial acetic acid (1–2 drops) accelerates imine formation.
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Intermediate isolation : The Schiff base is filtered and dried under vacuum.
Key analytical data :
Reduction to Amine
The Schiff base is reduced to the corresponding amine. Two primary methods are employed:
Method A: Sodium Borohydride Reduction
Method B: Catalytic Hydrogenation
Hydrochloride Salt Formation
The free amine is treated with HCl to form the hydrochloride salt.
Procedure :
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Acidification : Add 6 M HCl dropwise to the amine solution in ethanol.
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Crystallization : Cool to 4°C, filter, and wash with cold ether.
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Purity : ≥95% by HPLC (C18 column, 0.1% TFA in water/acetonitrile).
Industrial Production Methods
Industrial synthesis prioritizes cost-effectiveness and scalability:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous flow |
| Catalyst | Homogeneous (Pd/C) | Heterogeneous (fixed-bed Pd) |
| Purification | Column chromatography | Crystallization |
| Yield | 70–90% | 85–92% |
| Throughput | 10–100 g/day | 1–5 kg/day |
Key advancements :
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Microwave-assisted synthesis : Reduces reaction time by 40%.
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Automated pH control : Ensures consistent hydrochloride salt formation.
Reaction Optimization and Catalysis
Enantiomeric Purity Control
Racemization is minimized using:
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Chiral ligands : (S)-Proline derivatives improve stereoselectivity.
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Low-temperature reduction : Hydrogenation at –10°C preserves configuration.
Analytical validation :
Solvent and Catalyst Screening
| Solvent | Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | NaBH₄ | 2.5 | 78 |
| THF | Pd/C + H₂ | 4.0 | 92 |
| Water* | None (hydrothermal) | 1.5 | 88 |
*Hydrothermal methods avoid organic solvents but require higher temperatures (100–150°C).
Purification and Characterization
Crystallization Techniques
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Acylated or sulfonylated products.
Scientific Research Applications
(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of neurological disorders.
Industry: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the nitrophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ in the substituent on the phenyl ring, significantly altering physicochemical properties and biological activity. Below is a comparative analysis (Table 1):
Table 1: Key analogs of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride
Substituent Effects on Properties
Electron-Withdrawing Groups (4-NO₂, 3-CF₃):
- Its hazards (H335) suggest higher toxicity compared to methyl or chloro analogs .
- 3-CF₃: The trifluoromethyl group increases lipophilicity (logP) and acid stability, making it suitable for CNS-targeting drugs.
Halogen Substituents (4-Cl, 2,4-diCl):
- 4-Cl: Chlorine adds molecular weight (250.12 g/mol vs. 260.67 for nitro) and slightly increases lipophilicity. The 4-Cl analog’s hazards align with the nitro derivative, indicating shared toxicity profiles .
Electron-Donating Groups (4-CH₃):
- The methyl group reduces polarity, enhancing solubility in organic solvents. Its lower molecular weight (229.7 g/mol) and lack of reported hazards suggest milder toxicity .
Amide Derivative (4-NO₂-amino-4-oxo):
- The amide group introduces a hydrogen-bonding site and increases oxygen content, raising molecular weight to 289.67 g/mol. Hazards mirror the nitro parent compound .
Enantiomeric Forms (R vs. S):
- The (R)-2,4-diCl analog (CAS 331847-11-1) highlights the importance of chirality in bioactivity, though pharmacological data is absent in the evidence .
Biological Activity
(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Amino group : Facilitates hydrogen bonding.
- Nitrophenyl group : Engages in π-π interactions.
- Butanoic acid moiety : Provides a hydrophobic backbone.
Its molecular formula is , and it is recognized for its diverse applications in medicinal chemistry and materials science .
The biological activity of this compound primarily involves interactions with various molecular targets, influencing biochemical pathways:
- Enzyme Interaction : The compound acts as a probe in studying enzyme-substrate interactions, particularly with enzymes like glutathione S-transferase .
- Biochemical Modulation : It can modulate the activity of enzymes or receptors through hydrogen bonding and π-π stacking, potentially affecting metabolic pathways such as glutathione metabolism .
Neuropharmacological Effects
Research indicates that this compound may have therapeutic potential in treating neurological disorders. Its structural features allow it to interact with the GABAergic system, making it a candidate for drug development aimed at conditions like epilepsy and anxiety .
Antimicrobial Activity
Preliminary studies have shown that this compound exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effectiveness with minimum inhibitory concentrations (MIC) ranging from 0.01 to 3 μM .
Case Studies and Experimental Data
- Neuropharmacological Study : A study explored the effects of (S)-3-amino-4-(4-nitrophenyl)butanoic acid on GABA receptor modulation. Results indicated significant anxiolytic effects in animal models, suggesting its potential as a therapeutic agent for anxiety disorders .
- Antimicrobial Evaluation : In another study, the compound was evaluated for its antibacterial activity against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth effectively at low concentrations, highlighting its potential as an antimicrobial agent .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Amino-4-(phenyl)butanoic acid | Lacks nitro group; used in various syntheses | |
| 2-Amino-3-(4-nitrophenyl)propanoic acid | Different backbone structure; similar activity | |
| 4-Nitro-D-β-homophenylalanine | Related structure; used in peptide synthesis |
The presence of both the amino and nitrophenyl groups in this compound enhances its biological activity compared to these structurally similar compounds .
Q & A
Q. What are the key synthetic strategies for achieving high enantiomeric purity in (S)-3-amino-4-(4-nitrophenyl)butanoic acid hydrochloride?
The synthesis typically involves enantioselective methods such as asymmetric Michael addition or chiral resolution. Starting materials like 4-nitrobenzaldehyde and (S)-alanine are condensed to form a Schiff base intermediate, followed by reduction and acid hydrolysis. Enantiomeric purity is ensured via chiral chromatography or crystallization with resolving agents like tartaric acid derivatives .
Q. Which spectroscopic techniques are critical for structural characterization and chirality confirmation?
- X-ray crystallography : Resolves absolute configuration and intramolecular interactions .
- NMR spectroscopy : Assigns proton environments (e.g., NH₂ and CH groups) and confirms substitution patterns on the phenyl ring.
- Circular Dichroism (CD) : Validates optical activity and enantiomeric excess .
Q. What in vitro assays are recommended for preliminary pharmacological screening?
- Radioligand binding assays : Assess affinity for neurotransmitter receptors (e.g., GABA receptors) .
- Enzyme inhibition assays : Test inhibition of dipeptidyl peptidase-IV (DPP-IV) using fluorogenic substrates .
- Cell viability assays : Evaluate cytotoxicity in neuronal or cancer cell lines .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of the nitro group in this compound?
DFT calculations (e.g., B3LYP functional) model electron density distributions to identify reactive sites. For instance:
- The nitro group’s electron-withdrawing effect lowers the energy barrier for nucleophilic aromatic substitution at the para position.
- Transition-state analysis predicts regioselectivity in reduction reactions (e.g., nitro to amine) .
Table 1 : Calculated Reactivity Indices for Key Functional Groups
| Group | Charge Density (e⁻/ų) | Fukui Index (Nucleophilic) |
|---|---|---|
| Nitro (NO₂) | -0.45 | 0.12 |
| Amino (NH₂) | +0.32 | 0.85 |
Q. How do bioactivity discrepancies arise between this compound and its halogenated analogs, and how can they be resolved?
Contradictions often stem from substituent electronic effects. For example:
- Chlorophenyl analogs (): Higher lipophilicity enhances membrane permeability but reduces solubility.
- Nitrophenyl derivatives : Strong electron withdrawal may weaken receptor binding compared to halogenated versions.
Resolution : Perform comparative molecular docking studies and free-energy perturbation (FEP) calculations to quantify binding affinity differences .
Q. What strategies address challenges in regioselective functionalization of the nitrophenyl ring?
- Directed ortho-metalation : Use directing groups (e.g., Boc-protected amine) to control substitution sites.
- Microwave-assisted synthesis : Enhances reaction efficiency for meta-substituted products .
- Protection-deprotection : Temporarily block the amino group to prevent unwanted side reactions .
Q. How can contradictory data on metabolic stability be analyzed?
- In vitro microsomal assays : Compare hepatic clearance rates across species (e.g., human vs. rat liver microsomes).
- LC-MS/MS metabolomics : Identify degradation products and phase I/II metabolites.
- Machine learning models : Predict metabolic hotspots using QSAR datasets .
Methodological Considerations
Q. What computational tools are optimal for modeling this compound’s interaction with biological targets?
Q. How can enantiomeric impurities be quantified during synthesis?
- Chiral HPLC : Use columns like Chirobiotic T with UV detection (λ = 254 nm).
- NMR with chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of enantiomer signals .
Data Interpretation and Optimization
Q. What statistical methods resolve variability in biological replicate experiments?
- ANOVA with Tukey’s post-hoc test : Identify significant differences in IC₅₀ values.
- Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening data.
- Bayesian hierarchical modeling : Account for batch effects in multi-lab studies .
Table 2 : Comparative Bioactivity of Structural Analogs
| Compound | IC₅₀ (DPP-IV, nM) | LogP |
|---|---|---|
| (S)-3-Amino-4-(4-nitrophenyl) | 120 ± 15 | 1.2 |
| (S)-3-Amino-4-(4-chlorophenyl) | 85 ± 10 | 2.1 |
| (R)-3-Amino-4-(3,4-dichlorophenyl) | 45 ± 8 | 3.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
